molecular formula C10H10BFN2O4 B13892043 8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione

8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione

Cat. No.: B13892043
M. Wt: 252.01 g/mol
InChI Key: VUQBYUZQDOTCOG-UHFFFAOYSA-N
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Description

8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione is a complex organic compound that features a fluoropyridine moiety and an oxazaborole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione typically involves multiple steps, starting with the preparation of the fluoropyridine precursor. One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to yield fluoropyridine intermediates . These intermediates are then subjected to further reactions to introduce the oxazaborole moiety.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify optimal catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine moiety, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOMe in dimethylformamide (DMF) at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, while the oxazaborole structure may facilitate binding to metal ions or other cofactors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione include other fluoropyridine derivatives and oxazaborole compounds. For example:

    2-Fluoropyridine: A simpler fluoropyridine derivative with similar reactivity but lacking the oxazaborole moiety.

    Oxazaborole: Compounds with the oxazaborole structure but different substituents on the boron and nitrogen atoms.

The uniqueness of this compound lies in its combination of the fluoropyridine and oxazaborole moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BFN2O4

Molecular Weight

252.01 g/mol

IUPAC Name

2-(6-fluoropyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C10H10BFN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-3-2-4-8(12)13-7/h2-4H,5-6H2,1H3

InChI Key

VUQBYUZQDOTCOG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=NC(=CC=C2)F

Origin of Product

United States

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